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CAS Number: 18272-92-9

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical characterization of 4-
(4-Ethoxyphenyl)-2-methyl-1-butene. Due to the limited availability of public experimental

data for this specific compound, this document presents predicted physical and spectroscopic

properties based on established chemical principles and data from structurally similar

compounds. Plausible synthetic routes are detailed with complete experimental protocols. This

guide serves as a foundational resource for researchers interested in the synthesis,

characterization, and potential applications of this and related aryl-alkene compounds.

Chemical and Physical Properties
The fundamental physicochemical properties of 4-(4-Ethoxyphenyl)-2-methyl-1-butene are

summarized below. The boiling point and density are predicted values based on computational

models.
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Property Value Reference

CAS Number 18272-92-9

Molecular Formula C₁₃H₁₈O [1][2]

Molecular Weight 190.28 g/mol [3]

Predicted Boiling Point 264.7 ± 9.0 °C at 760 mmHg [3]

Predicted Density 0.918 ± 0.06 g/cm³ [3]

Predicted Spectroscopic Data
The following tables outline the predicted spectroscopic data for 4-(4-Ethoxyphenyl)-2-
methyl-1-butene. These predictions are based on the analysis of its chemical structure and

comparison with spectral data of analogous compounds, such as 2-methyl-4-phenyl-1-butene.

[4]

¹H NMR Spectroscopy
Predicted ¹H NMR (CDCl₃, 400 MHz):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 d, J ≈ 8.5 Hz 2H
Ar-H (ortho to -

OCH₂CH₃)

~6.85 d, J ≈ 8.5 Hz 2H
Ar-H (meta to -

OCH₂CH₃)

~4.75 s 1H =CH₂ (vinylic)

~4.65 s 1H =CH₂ (vinylic)

~4.00 q, J ≈ 7.0 Hz 2H -OCH₂CH₃

~2.65 t, J ≈ 7.5 Hz 2H Ar-CH₂-

~2.30 t, J ≈ 7.5 Hz 2H -CH₂-C=

~1.75 s 3H =C-CH₃

~1.40 t, J ≈ 7.0 Hz 3H -OCH₂CH₃

¹³C NMR Spectroscopy
Predicted ¹³C NMR (CDCl₃, 100 MHz):
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Chemical Shift (δ, ppm) Assignment

~157.5 C-O (aromatic)

~145.0 C=CH₂

~133.0 C-CH₂ (aromatic)

~129.5 CH (aromatic, ortho)

~114.5 CH (aromatic, meta)

~110.0 =CH₂

~63.5 -OCH₂CH₃

~40.0 Ar-CH₂-

~34.0 -CH₂-C=

~22.5 =C-CH₃

~15.0 -OCH₂CH₃

Infrared (IR) Spectroscopy
Predicted IR (neat, cm⁻¹):

Wavenumber (cm⁻¹) Functional Group Assignment

~3080 =C-H stretch (vinylic)

~2960-2850 C-H stretch (aliphatic)

~1650 C=C stretch (alkene)

~1610, 1510 C=C stretch (aromatic)

~1240 C-O stretch (aryl ether)

~890 =CH₂ bend (out-of-plane)

Mass Spectrometry
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Predicted Mass Spectrum (EI):

m/z Proposed Fragment

190 [M]⁺

175 [M - CH₃]⁺

161 [M - C₂H₅]⁺

135 [M - C₄H₇]⁺

107 [C₇H₇O]⁺

Proposed Synthetic Routes and Experimental
Protocols
While a specific published synthesis for 4-(4-Ethoxyphenyl)-2-methyl-1-butene is not readily

available, several standard organic chemistry reactions can be proposed for its preparation.

Below are two detailed hypothetical protocols.

Synthesis via Grignard Reaction
This approach involves the reaction of an isopropenyl Grignard reagent with a suitable

electrophile derived from 4-ethoxyphenylethanol.

Step 1: Preparation of 2-(4-Ethoxyphenyl)ethyl Bromide

Step 2: Grignard Reaction

4-Ethoxyphenylethanol PBr₃, PyridineReaction 2-(4-Ethoxyphenyl)ethyl BromideProduct

Reaction with 2-(4-Ethoxyphenyl)ethyl BromideIsopropenyl Bromide + Mg Isopropenylmagnesium BromideFormation 4-(4-Ethoxyphenyl)-2-methyl-1-buteneProduct

Click to download full resolution via product page
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Caption: Proposed Grignard reaction workflow for the synthesis of 4-(4-Ethoxyphenyl)-2-
methyl-1-butene.

Step 1: Synthesis of 2-(4-Ethoxyphenyl)ethyl Bromide

To a stirred solution of 4-ethoxyphenylethanol (1 equivalent) in dry diethyl ether under a

nitrogen atmosphere at 0 °C, slowly add phosphorus tribromide (PBr₃, 0.4 equivalents).

A small amount of pyridine (0.1 equivalents) is added to neutralize the HBr byproduct.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the slow addition of ice-cold water.

The organic layer is separated, washed with saturated sodium bicarbonate solution and

brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure

to yield 2-(4-ethoxyphenyl)ethyl bromide.

Step 2: Grignard Reaction to form 4-(4-Ethoxyphenyl)-2-methyl-1-butene

In a separate flask, prepare the Grignard reagent by adding a solution of isopropenyl

bromide (1.2 equivalents) in dry tetrahydrofuran (THF) to a suspension of magnesium

turnings (1.3 equivalents) in dry THF under a nitrogen atmosphere.

The reaction is initiated with a small crystal of iodine if necessary.

Once the Grignard reagent formation is complete, the solution of 2-(4-ethoxyphenyl)ethyl

bromide (1 equivalent) in dry THF is added dropwise at 0 °C.

The reaction mixture is then refluxed for 4 hours.

After cooling to room temperature, the reaction is quenched with a saturated aqueous

solution of ammonium chloride.

The aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford 4-(4-
Ethoxyphenyl)-2-methyl-1-butene.

Synthesis via Wittig Reaction
This classic olefination reaction involves the reaction of a phosphorus ylide with 1-(4-

ethoxyphenyl)propan-2-one.

Step 1: Ylide Preparation

Step 2: Wittig Reaction

Methyltriphenylphosphonium Bromide n-Butyllithium in THFDeprotonation Methylenetriphenylphosphorane (Ylide)Product

Reaction with Ylide1-(4-Ethoxyphenyl)propan-2-one 4-(4-Ethoxyphenyl)-2-methyl-1-buteneProduct

Click to download full resolution via product page

Caption: Proposed Wittig reaction workflow for the synthesis of 4-(4-Ethoxyphenyl)-2-methyl-
1-butene.

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in dry THF under

a nitrogen atmosphere at 0 °C, add n-butyllithium (1.05 equivalents, 2.5 M in hexanes)

dropwise.

The resulting deep red or orange solution is stirred at 0 °C for 1 hour, then at room

temperature for an additional hour to ensure complete ylide formation.

Step 2: Wittig Olefination
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A solution of 1-(4-ethoxyphenyl)propan-2-one (1 equivalent) in dry THF is added dropwise to

the prepared ylide solution at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred overnight.

The reaction is monitored by TLC for the disappearance of the ketone.

The reaction is quenched by the addition of water.

The mixture is extracted with diethyl ether.

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield 4-(4-
Ethoxyphenyl)-2-methyl-1-butene.

Potential Biological Activity and Future Directions
While no specific biological activities have been reported for 4-(4-Ethoxyphenyl)-2-methyl-1-
butene, the ethoxyphenyl moiety is present in various biologically active molecules. Studies on

other ethoxyphenyl derivatives have suggested potential antimicrobial and antioxidant

activities.[1][5] The structural similarity of the core scaffold to certain classes of

pharmacologically active compounds, such as some non-steroidal anti-inflammatory drugs and

selective estrogen receptor modulators, suggests that this compound could be a candidate for

biological screening in these areas.

Future research should focus on the successful synthesis and purification of 4-(4-
Ethoxyphenyl)-2-methyl-1-butene, followed by comprehensive spectroscopic characterization

to confirm its structure. Subsequently, a broad range of in vitro and in vivo biological assays

could be performed to elucidate its pharmacological profile.

Conclusion
This technical guide provides a foundational understanding of 4-(4-Ethoxyphenyl)-2-methyl-1-
butene, including its predicted physicochemical and spectroscopic properties. The detailed

hypothetical synthetic protocols offer a starting point for its preparation in a laboratory setting.
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Further experimental validation is necessary to confirm the data presented herein and to

explore the potential biological activities of this compound. This document aims to facilitate

future research and development efforts involving this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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